molecular formula C9H9NS B15247669 1-methyl-1H-indole-2-thiol

1-methyl-1H-indole-2-thiol

Cat. No.: B15247669
M. Wt: 163.24 g/mol
InChI Key: ALZZWJDNSVLEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C9H9NS. It belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The presence of both a methyl group and a thiol group on the indole ring makes this compound unique and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with sulfur-containing reagents under specific conditions. For example, the reaction of 1-methylindole with Lawesson’s reagent or phosphorus pentasulfide can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding indole derivative without the thiol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-Methyl-1H-indole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1-Methylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2-Methyl-1H-indole: The methyl group is positioned differently, affecting its chemical properties.

    1H-Indole-2-thiol: Lacks the methyl group, which can influence its biological activity.

Uniqueness: 1-Methyl-1H-indole-2-thiol’s combination of a methyl group and a thiol group on the indole ring makes it unique.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1-methylindole-2-thiol

InChI

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3

InChI Key

ALZZWJDNSVLEHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.